3-(Pyridin-4-ylamino)cyclohex-2-enone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-(pyridin-4-ylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H12N2O/c14-11-3-1-2-10(8-11)13-9-4-6-12-7-5-9/h4-8H,1-3H2,(H,12,13) |
InChI Key |
OBDAPZXUVNMVOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Approaches for 3 Pyridin 4 Ylamino Cyclohex 2 Enone
Direct Synthesis via Cyclohexenone Functionalization
Direct synthetic routes are often favored for their efficiency and atom economy. These methods typically involve the formation of the key carbon-nitrogen bond at the 3-position of the cyclohexenone ring in a single, direct step from readily available starting materials.
Condensation Reactions Involving Cyclohexane-1,3-diones and Pyridin-4-amines
The most straightforward and widely employed method for the synthesis of 3-(pyridin-4-ylamino)cyclohex-2-enone and its derivatives is the direct condensation of a β-dicarbonyl compound, such as cyclohexane-1,3-dione, with pyridin-4-amine. mdpi.com This reaction involves the formation of a vinylogous amide, also known as a β-enaminone. The process typically proceeds by heating the two reactants, often with azeotropic removal of the water formed during the reaction to drive the equilibrium towards the product. mdpi.com
The general reaction is as follows: Cyclohexane-1,3-dione + Pyridin-4-amine → this compound + H₂O
This condensation is a cornerstone in the synthesis of enaminones, valued for its directness and simplicity. researchgate.net Various catalysts and conditions can be employed to improve the efficiency of this transformation, which is discussed in detail in section 2.3.
Michael Addition Strategies Utilizing Activated Olefins
The aza-Michael addition, a variation of the Michael reaction, presents another viable pathway for the synthesis of β-enaminones. frontiersin.org This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. srce.hrmdpi.com In the context of synthesizing this compound, this would typically involve the addition of pyridin-4-amine to a suitably activated cyclohexenone precursor.
However, a direct Michael addition to cyclohex-2-en-1-one itself would result in the addition at the β-carbon, leading to 3-(pyridin-4-ylamino)cyclohexanone, which would then require a subsequent oxidation step to introduce the double bond. A more direct strategy would involve a precursor like 3-halocyclohex-2-enone or 3-alkoxycyclohex-2-enone, where the reaction proceeds as a vinylogous nucleophilic substitution, which shares mechanistic features with a Michael addition-elimination sequence.
While the direct condensation (Section 2.1.1) is more common for this specific class of compounds, the aza-Michael addition is a powerful tool for C-N bond formation and is widely used in the synthesis of other β-amino carbonyl compounds. frontiersin.orgmdpi.comresearchgate.net
Multi-component Reaction (MCR) Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. nih.govnih.gov For the synthesis of complex heterocyclic structures derived from cyclohexane-1,3-dione, MCRs are particularly effective. ajol.infonih.gov
An MCR approach to synthesize a derivative of the target compound could involve the reaction of cyclohexane-1,3-dione, an aldehyde, and pyridin-4-amine (or a related nitrogen source) in a one-pot procedure. For instance, a three-component reaction between an aldehyde, cyclohexane-1,3-dione, and an amine can lead to the formation of acridine or quinoline derivatives, where a structure similar to 3-aminocyclohex-2-enone is formed in situ. While a direct MCR yielding precisely this compound is not prominently documented, the principles of MCRs are readily applicable. For example, a reaction involving cyclohexane-1,3-dione, pyridin-4-amine, and a third component like an aldehyde and a cyanide source (a Strecker-type reaction) could potentially be adapted to form related functionalized structures. nih.gov The flexibility of MCRs allows for the rapid generation of molecular diversity from simple precursors. nih.govmdpi.commdpi.com
Indirect Synthetic Pathways and Precursor Derivatization
Indirect methods involve the synthesis of an intermediate precursor which is then converted to the final this compound product. This approach can be advantageous when direct methods are low-yielding or when specific stereochemistry or functional group tolerance is required.
One common indirect strategy involves the initial synthesis of a more reactive cyclohexenone derivative. For example, 3-chlorocyclohex-2-enone can be prepared and subsequently reacted with pyridin-4-amine in a nucleophilic vinylic substitution reaction. The halogen acts as a good leaving group, facilitating the attack by the amine nucleophile.
Another approach is the derivatization of cyclohexane-1,3-dione to an intermediate like 3-ethoxycyclohex-2-enone. This enol ether can then undergo substitution with pyridin-4-amine, with the ethoxy group serving as the leaving group. Such strategies provide alternative routes when the direct condensation proves challenging and allow for a modular approach to synthesizing a library of analogues. nih.govnih.gov
Optimization of Reaction Conditions: Temperature, Solvent, Catalyst Effects
The efficiency of the synthesis of this compound, particularly via the direct condensation of cyclohexane-1,3-dione and pyridin-4-amine, is highly dependent on the reaction conditions. Key parameters for optimization include the choice of catalyst, solvent, and reaction temperature.
Catalyst Effects: A variety of catalysts have been explored to promote the condensation reaction. These range from simple acids to more complex catalytic systems. For instance, silica-supported polyphosphoric acid (PPA-SiO₂) has been shown to be a highly effective catalyst. mdpi.com Studies have demonstrated that the catalyst loading is crucial for maximizing the yield, with an optimal amount often determined experimentally. mdpi.com Other catalysts such as formic acid, gold(I)/silver(I) combinations, and various Lewis acids have also been successfully employed in the synthesis of β-enaminones. researchgate.netsemanticscholar.orgnih.gov
Table 1: Effect of Catalyst on the Synthesis of β-enaminones
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | None | - | 25-30 | mdpi.comnih.gov |
| 2 | (PPh₃)AuCl | 1 | 33 | nih.gov |
| 3 | AgOTf | 1 | 28 | nih.gov |
| 4 | (PPh₃)AuCl / AgOTf | 1 / 1 | 98 | nih.gov |
| 5 | PPA-SiO₂ | 110 mg/mmol | 90 | mdpi.com |
Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. Both protic and aprotic solvents have been investigated. While reactions can be performed in solvents like ethanol, methanol, or acetonitrile (B52724), a notable improvement in both yield and reaction time is often observed when the reaction is conducted under solvent-free conditions. mdpi.com Solvent-free reactions are also environmentally advantageous, reducing chemical waste and simplifying product work-up. mdpi.comajgreenchem.com
Table 2: Effect of Solvent on PPA-SiO₂ Catalyzed Synthesis of a β-enaminone
| Entry | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | H₂O | 2.5 | 70 |
| 2 | CH₃OH | 2.0 | 85 |
| 3 | C₂H₅OH | 2.0 | 85 |
| 4 | CH₃CN | 3.0 | 75 |
| 5 | CHCl₃ | 3.5 | 65 |
| 6 | THF | 3.5 | 60 |
| 7 | Solvent-Free | 0.5 | 90 |
*Data derived from a model reaction using PPA-SiO₂ catalyst. mdpi.com
Temperature Effects: Temperature is a critical parameter, especially for solvent-free reactions. Increasing the temperature generally accelerates the reaction rate. For the PPA-SiO₂ catalyzed solvent-free synthesis of β-enaminones, temperatures around 70-80 °C have been found to be optimal, providing a significant improvement in yield and a reduction in reaction time compared to reactions performed in solution at reflux. mdpi.com For catalyst- and solvent-free approaches, higher temperatures, such as 120 °C, may be required to achieve high yields in short reaction times. ajgreenchem.com
Yield Enhancement and Purity Considerations in Synthesis
Maximizing the yield and ensuring the high purity of this compound are paramount for its application as a synthetic intermediate. Several factors contribute to achieving these goals.
Yield Enhancement: As discussed in the optimization section, the choice of an appropriate catalyst and the use of solvent-free conditions are primary strategies for enhancing the yield. mdpi.com The efficient removal of water, the byproduct of the condensation reaction, is also critical. In solvent-based reactions, this is often achieved using a Dean-Stark apparatus. In solvent-free reactions, heating under vacuum can facilitate water removal. Furthermore, using a slight excess of one of the reactants can help drive the reaction to completion, although this may complicate purification.
Purity and Purification: The purity of the final product is crucial. Enaminones are generally stable compounds due to the conjugation between the carbonyl group and the enamine moiety, which facilitates their purification. mdpi.com The progress of the reaction is typically monitored by thin-layer chromatography (TLC) to determine the point of completion. mdpi.com
Upon completion, the work-up procedure is often straightforward, especially in solvent-free, heterogeneously catalyzed reactions where the catalyst can be removed by simple filtration. mdpi.com The crude product can then be purified by recrystallization from a suitable solvent or solvent mixture, such as diisopropyl ether or ethyl acetate/hexane. researchgate.net This method is often sufficient to obtain the product in high purity. For less crystalline products or to remove persistent impurities, column chromatography may be necessary.
Exploration of Sustainable and Green Chemistry Synthetic Protocols
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. researchgate.net By directly coupling with polar molecules in the reaction mixture, microwave heating leads to rapid temperature increases, dramatically reducing reaction times from hours to mere minutes. nih.govnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including dihydropyridinones and pyrido[2,3-d]pyrimidine derivatives, often through multi-component reactions. nih.govnih.gov
The synthesis, analogous to that of this compound, can be envisioned by reacting 1,3-cyclohexanedione (B196179) with 4-aminopyridine (B3432731). Under microwave irradiation, this condensation reaction can proceed rapidly, often with high yields and without the need for harsh catalysts or solvents. nih.gov The efficiency of microwave-assisted organic synthesis (MAOS) is highlighted by its ability to accelerate reactions and improve yields while adhering to green chemistry principles. mdpi.com For instance, novel 2,3-dihydro-4-pyridinones have been synthesized in reaction times not exceeding 120 seconds using Montmorillonite K-10 as a solid catalyst under microwave irradiation. nih.gov
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conventional Heating | Acid/Base | Toluene | 6-12 hours | 65-75 | nih.gov |
| Microwave Irradiation | None (Neat) | None | 5-15 minutes | 85-95 | nih.gov |
| Microwave Irradiation | Montmorillonite K-10 | Ethanol | 2-5 minutes | ~90 | nih.gov |
Ultrasound-Assisted Synthesis (Sonochemistry)
Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green synthetic pathway. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. researchgate.net This method is valued for its mild reaction conditions, shorter reaction times, and improved yields compared to traditional techniques. nih.govnih.gov
Ultrasound irradiation has been effectively used in one-pot, multi-component syntheses of various heterocyclic systems like 4H-pyrans and dihydropyrimidinones. nih.govnanobioletters.com A comparative study on the synthesis of certain enones demonstrated that while conventional methods required 2 hours for moderate yields (51–73%), microwave irradiation improved yields to 80–93% in 5 minutes, and ultrasound irradiation provided slightly higher yields of 82–96% under the same conditions. nih.gov The use of aqueous media in ultrasound-assisted synthesis further enhances its green credentials, as water is an environmentally safe and economical solvent. nanobioletters.com This approach aligns with the goals of sustainability by minimizing energy consumption and environmental harm. researchgate.net
| Method | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional (Oil Bath) | Ethanol | 2.5 hours | 72-73 | nih.gov |
| Ultrasound Irradiation | Ethanol | 35 minutes | 82-84 | nih.gov |
| Conventional (Stirring) | Water (Reflux) | 4 hours | ~75 | nih.gov |
| Ultrasound Irradiation | Water | 45 minutes | ~85 | nih.gov |
Catalyst-Free and Solvent-Free Protocols
A significant advancement in green chemistry is the development of catalyst-free and solvent-free reaction conditions. These protocols are inherently eco-friendly as they eliminate the need for potentially toxic and costly catalysts and volatile organic solvents, which are major contributors to chemical waste. researchgate.net One-pot, multi-component reactions are particularly well-suited for these conditions, as they enhance pot- and step-economy. rsc.orgresearchgate.net
Syntheses of complex heterocyclic structures such as pyrazolo[3,4-b]quinolin-5-ones have been achieved in excellent yields under catalyst-free conditions in an H2O/EtOH mixture at reflux. researchgate.net These methods are simple, efficient, and inexpensive, offering good to excellent yields with operational simplicity. researchgate.net By avoiding catalysts, these reactions also simplify the product isolation and purification process, further reducing waste and resource consumption. rsc.org The combination of catalyst-free conditions with energy sources like microwave or ultrasound irradiation represents a highly effective and sustainable strategy for modern organic synthesis.
Chemical Reactivity and Mechanistic Transformations of 3 Pyridin 4 Ylamino Cyclohex 2 Enone
Reactions at the Cyclohexenone Ring System
The cyclohexenone ring in 3-(Pyridin-4-ylamino)cyclohex-2-enone is an α,β-unsaturated carbonyl system, which is a versatile scaffold for a variety of chemical transformations. The presence of the electron-donating pyridinylamino group at the β-position influences the reactivity of the conjugated system, enhancing the nucleophilicity of the α-carbon and modifying the electrophilicity of the β-carbon and the carbonyl carbon.
Nucleophilic Addition to the α,β-Unsaturated Carbonyl System
The α,β-unsaturated carbonyl moiety in this compound is susceptible to nucleophilic attack at the carbonyl carbon (1,2-addition) and at the β-carbon (1,4-conjugate addition or Michael addition). The outcome of the reaction is dependent on the nature of the nucleophile and the reaction conditions. Softer nucleophiles, such as enamines, thiolates, and cuprates, generally favor 1,4-addition, while harder nucleophiles, like organolithium reagents, tend to favor 1,2-addition. masterorganicchemistry.com
The Michael addition is a key reaction for this class of compounds, allowing for the formation of new carbon-carbon bonds at the β-position. masterorganicchemistry.comyoutube.com This reaction typically proceeds via the formation of an enolate intermediate, which is subsequently protonated to give the final product. researchgate.net The general mechanism involves the attack of a nucleophile on the β-carbon of the enone system.
| Nucleophile | Product Type | Reference |
| Enolates | 1,5-Dicarbonyl compounds | researchgate.net |
| Thiolates | β-Thioethers | masterorganicchemistry.com |
| Amines | β-Amino ketones | youtube.com |
| Organocuprates | β-Alkylated ketones | masterorganicchemistry.com |
Cycloaddition Reactions (e.g., [4+2] Cycloadditions, Hetero-Diels-Alder)
The enaminone system of this compound can participate in cycloaddition reactions, acting as either a diene or a dienophile. In a [4+2] cycloaddition, or Diels-Alder reaction, the enaminone can react with an electron-deficient dienophile. The electron-rich nature of the enaminone makes it a suitable diene component. For instance, styrylcyclohex-2-enone derivatives have been shown to undergo Diels-Alder reactions with N-phenylmaleimide to yield substituted dehydrodecaline derivatives. nih.gov
Furthermore, enaminones can participate in inverse electron demand Diels-Alder reactions with aza-o-quinone methides, leading to the formation of 3-aroyl quinolines. acs.orgnih.gov This reaction proceeds through a [4+2] cycloaddition followed by an aromatization step. acs.org
Enaminones are also known to undergo hetero-Diels-Alder reactions. For example, they can react with electron-deficient heterodienes under high pressure, demonstrating the versatility of this scaffold in forming heterocyclic systems. acs.org
| Reaction Type | Reactant | Product | Reference |
| Diels-Alder | N-Phenylmaleimide | Substituted dehydrodecaline | nih.gov |
| Inverse Electron Demand Diels-Alder | Aza-o-quinone methide | 3-Aroyl quinoline | acs.orgnih.gov |
| Hetero-Diels-Alder | Electron-deficient heterodienes | Heterocyclic compounds | acs.org |
Functionalization of the Alkene Moiety
The double bond within the cyclohexenone ring of this compound is amenable to various functionalization reactions, such as epoxidation and dihydroxylation.
Epoxidation: The epoxidation of α,β-unsaturated ketones, including enones, can be achieved using various reagents. A common method is the Weitz-Scheffer epoxidation, which utilizes a nucleophilic oxidizing agent like hydrogen peroxide under basic conditions. nih.gov This reaction proceeds via a Michael-type addition of the hydroperoxide anion to the enone, followed by intramolecular cyclization to form the epoxide. thieme-connect.de
Dihydroxylation: The alkene can undergo dihydroxylation to form a vicinal diol. This transformation can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). Syn-dihydroxylation is typically achieved with these reagents, meaning both hydroxyl groups are added to the same face of the double bond. wikipedia.orglibretexts.orgyoutube.com The reaction with osmium tetroxide proceeds through a cyclic osmate ester intermediate. youtube.com
| Reaction | Reagent | Product | Stereochemistry | Reference |
| Epoxidation | H₂O₂ / base | α,β-Epoxy ketone | - | nih.govthieme-connect.de |
| Dihydroxylation | OsO₄ | Vicinal diol | Syn | wikipedia.orglibretexts.orgyoutube.com |
| Dihydroxylation | KMnO₄ (cold, dilute) | Vicinal diol | Syn | wikipedia.org |
Oxidation and Reduction Pathways
Oxidation: The cyclohexenone ring can be susceptible to oxidation, particularly at the allylic position. The oxidation of cyclohexene (B86901) derivatives can lead to the formation of 2-cyclohexen-1-one (B156087) and 2-cyclohexen-1-ol. researchgate.net Electrochemical oxidation of enaminones has also been reported, leading to functionalized products. rsc.org
Reduction: The carbonyl group and the carbon-carbon double bond of the cyclohexenone ring can be reduced. Catalytic hydrogenation can reduce the double bond. lboro.ac.uk Metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly used to reduce the carbonyl group to a hydroxyl group. wikipedia.orguop.edu.pk The choice of reducing agent can allow for selective reduction. For instance, NaBH₄ is generally selective for the carbonyl group in the presence of a double bond, while stronger reducing agents like LiAlH₄ may reduce both functionalities. uop.edu.pk The reduction of enamines with mixed hydride reducing agents formed from lithium aluminum hydride and aluminum chloride has also been investigated. lboro.ac.uk
| Reaction | Reagent | Functional Group Reduced | Product | Reference |
| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | C=C double bond | Saturated ketone | lboro.ac.uk |
| Reduction | NaBH₄ | C=O carbonyl | Allylic alcohol | uop.edu.pk |
| Reduction | LiAlH₄ | C=O and potentially C=C | Saturated alcohol | wikipedia.orguop.edu.pk |
| Reduction | LiAlH₄/AlCl₃ | C=C double bond | Saturated amine | lboro.ac.uk |
Reactivity of the Pyridinylamino Group
The pyridinylamino group in this compound possesses a nucleophilic nitrogen atom on the pyridine (B92270) ring and an amino nitrogen, which can undergo reactions such as N-alkylation and N-acylation. The pyridine nitrogen is generally more basic and nucleophilic than the amino nitrogen due to the delocalization of the lone pair of the amino nitrogen into the enone system.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The nitrogen atom of the pyridinylamino group can be alkylated using various alkylating agents. The alkylation of 4-aminopyridine (B3432731) derivatives can be achieved under basic conditions with alkyl halides. fabad.org.tr For instance, N-Boc-4-aminopyridine can be efficiently alkylated using an electrogenerated acetonitrile (B52724) anion. researchgate.net Another method involves the reaction of 2- or 3-aminopyridines with a carboxylic acid and sodium borohydride to afford the corresponding alkylaminopyridine. researchgate.net A process for the N-alkylation of aminopyridines using alkyl alcohols or ethers in the presence of a heterogeneous catalyst has also been developed. google.com
N-Acylation: The amino group can be acylated with acylating agents such as acid chlorides and anhydrides. The acetylation of 4-aminopyridine with acetic anhydride (B1165640) proceeds through a ring N-acetyl intermediate. publish.csiro.au The acylation of amines can also be performed using acyl chlorides in the presence of a base like pyridine. acs.org An efficient method for the N-acylation of amines in water has been developed using benzotriazole (B28993) chemistry. mdpi.com Furthermore, 4-aminopyridine has been used as a catalyst for the regioselective acylation of N-tosylhydrazide, highlighting its role in activating acylating agents. nih.govfigshare.com
| Reaction | Reagent | Product | Reference |
| N-Alkylation | Alkyl halide / Base | N-Alkylpyridinium salt | fabad.org.tr |
| N-Alkylation | Carboxylic acid / NaBH₄ | N-Alkylaminopyridine | researchgate.net |
| N-Acylation | Acetic anhydride | N-Acetylaminopyridine | publish.csiro.au |
| N-Acylation | Acyl chloride / Pyridine | N-Acylaminopyridine | acs.org |
| N-Acylation | Acyl-benzotriazole | N-Acylaminopyridine | mdpi.com |
Reactions on the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom of this compound makes it a primary site for reactions with electrophiles, such as alkylating and acylating agents.
N-Alkylation: The pyridine nitrogen can be readily alkylated using various alkyl halides. This reaction typically proceeds via a nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide, leading to the formation of a pyridinium (B92312) salt. The reactivity of the pyridine nitrogen is enhanced by the electron-donating effect of the 4-amino group. Studies on related 4-(N-substituted-amino)pyridines have shown that N-alkylation is a facile process. researchgate.net For instance, the use of an electrogenerated acetonitrile anion has been shown to facilitate the N-alkylation of N-Boc-4-aminopyridine in high yields under mild conditions. researchgate.net
N-Acylation: Acylation of the pyridine nitrogen is also a key reaction. In the presence of acylating agents like acyl chlorides or anhydrides, an N-acylpyridinium salt is formed as a reactive intermediate. researchgate.netnih.govresearchgate.net This intermediate is highly susceptible to nucleophilic attack and can be utilized in various subsequent transformations. The formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride from DMAP·HCl and an acylating reagent has been identified as the key step in the catalytic acylation of alcohols. nih.govresearchgate.net This suggests that the pyridine nitrogen of this compound would be the initial site of acylation.
| Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| N-Boc-4-aminopyridine | Alkyl halide with electrogenerated acetonitrile anion | N-Alkyl-4-aminopyridinium salt | researchgate.net |
| 4-(Dimethylamino)pyridine (DMAP) | Acyl chloride/anhydride | N-Acyl-4-(dimethylamino)pyridinium salt | researchgate.netnih.gov |
Electrophilic Aromatic Substitution on the Pyridine Ring
While pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, the presence of the strongly activating 4-amino group in this compound facilitates such reactions. uoanbar.edu.iq The amino group directs incoming electrophiles primarily to the ortho positions (C-3 and C-5) of the pyridine ring.
Halogenation: Direct halogenation of 4-aminopyridine derivatives can be achieved under controlled conditions. The reaction of 4-aminopyridine with halogens and interhalogens has been studied, revealing the formation of charge-transfer complexes and ionic species. acs.orgresearchgate.net For synthetic purposes, protecting the amino group, for instance by acetylation, can provide better control over the regioselectivity of halogenation. Halogenation of N-acetyl aminopyridines has been successfully carried out using sodium halides in the presence of an oxidizing agent like Oxone. researchgate.net This suggests that the pyridine ring of an N-acylated derivative of this compound could be selectively halogenated.
Nitration: The nitration of pyridines typically requires harsh conditions. researchgate.netrsc.org However, the activating effect of the amino group allows for the nitration of 4-aminopyridine derivatives under milder conditions. Studies on the nitration of pyridine compounds with electron-donating groups have shown that systems like nitric acid in trifluoroacetic anhydride can be effective. rsc.orgresearchgate.net The nitration of pyridine itself with dinitrogen pentoxide has been shown to proceed via an N-nitropyridinium intermediate, which then rearranges to 3-nitropyridine. psu.edu For 4-aminopyridine derivatives, the substitution is expected to be directed to the 3- and 5-positions.
| Reaction | Reactant | Reagents | Major Product(s) | Reference |
|---|---|---|---|---|
| Halogenation | N-acetyl aminopyridines | NaX (X = Cl, Br, I), Oxone | Ortho-halogenated products | researchgate.net |
| Nitration | Pyridines with electron-donating groups | HNO3 / Trifluoroacetic anhydride | 3-Nitropyridine derivatives | rsc.orgresearchgate.net |
Derivatization and Analogue Synthesis
The structural framework of this compound offers multiple sites for derivatization, enabling the synthesis of a wide range of analogues with potentially diverse properties.
Regioselective modifications can be directed to either the pyridine ring or the cyclohexenone moiety. As discussed in the previous section, electrophilic substitution on the pyridine ring is directed by the 4-amino group. The nature of substituents on either ring can significantly influence the reactivity and regioselectivity of further transformations. For instance, electron-withdrawing groups on the pyridine ring would decrease its nucleophilicity and deactivate it towards further electrophilic attack. Conversely, electron-donating groups on the cyclohexenone ring could influence the reactivity of the enaminone system.
The enaminone moiety itself presents multiple reactive sites. The nitrogen atom is nucleophilic, while the α-carbon (C-2) can exhibit nucleophilic character, and the β-carbon (C-3) is electrophilic. The regioselectivity of reactions at the enaminone is governed by both electronic and steric factors of the reactants and the substrate.
The cyclohexenone ring of this compound provides a scaffold for stereoselective transformations. The synthesis of chiral cyclic enaminones is a well-established field, with methods often employing chiral auxiliaries or asymmetric catalysis. rsc.orgnih.govresearchgate.netrsc.orgresearchgate.net
One common strategy involves the use of a chiral amine to form a chiral enamine intermediate, which then directs the stereochemical outcome of subsequent reactions. For example, chiral phosphoric acids have been used to catalyze the enantioselective desymmetrization of meso-1,3-diketones through imine condensation to afford chiral cyclic β-enaminones. nih.govresearchgate.net Another approach involves the nucleophilic addition of Grignard reagents to chiral pyridinium salts, which, after hydrolysis, yield enantioenriched dihydropyridones. rsc.org
These methodologies could be adapted for the stereoselective synthesis of derivatives of this compound, potentially by introducing a chiral center at the cyclohexenone ring or by using a chiral auxiliary attached to the amino group. The resulting chiral derivatives could find applications as chiral building blocks or ligands in asymmetric synthesis.
| Method | Key Feature | Example | Reference |
|---|---|---|---|
| Chiral Auxiliary | Use of a removable chiral group to direct stereochemistry. | Grignard addition to chiral 1-acyl-4-methoxy-pyridinium salts. | rsc.org |
| Asymmetric Catalysis | Use of a chiral catalyst to control enantioselectivity. | Chiral phosphoric acid-catalyzed desymmetrization of meso-1,3-diketones. | nih.govresearchgate.net |
Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies
Understanding the mechanisms of the reactions of this compound is crucial for optimizing reaction conditions and designing new synthetic routes. Kinetic and spectroscopic studies are powerful tools for this purpose.
Kinetic Studies: Kinetic analysis can provide valuable information about the rate-determining step of a reaction and the influence of various parameters such as reactant concentrations, temperature, and catalyst loading. For example, kinetic studies on the acylation of inert alcohols catalyzed by 4-(N,N-dimethylamino)pyridine hydrochloride (DMAP·HCl) have helped to elucidate the reaction mechanism, confirming the formation of a reactive N-acylpyridinium intermediate. nih.govresearchgate.net Similar kinetic experiments could be designed to study the rates of N-alkylation, N-acylation, and electrophilic aromatic substitution of this compound. Dynamic NMR (DNMR) experiments on N-aryl enaminone esters have been used to determine the rate of rotation around the C3-N bond, providing insights into the conformational dynamics during radical cyclization reactions. figshare.comnih.gov
Spectroscopic Studies: Spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy, as well as mass spectrometry, are indispensable for identifying reaction intermediates and products. For instance, ¹H NMR spectroscopy has been used to monitor the reaction of 4-aminopyridine with halogens, revealing the formation of both charge-transfer complexes and ionic intermediates. acs.orgresearchgate.net In situ IR spectroscopy can be employed to track the formation and consumption of key functional groups during a reaction. Spectroscopic evidence for enzymatic C-H amination intermediates has been obtained using UV-vis and electron paramagnetic resonance (EPR) spectroscopy. osti.gov Computational studies, often in conjunction with experimental spectroscopic data, can provide detailed insights into transition state geometries and reaction pathways. Density-functional theory (DFT) computations have been used to study the mechanism of Cu+-catalyzed cyclization of N-aryl-enaminones. researchgate.net
| Technique | Information Obtained | Analogous System Studied | Reference |
|---|---|---|---|
| Kinetic Analysis | Reaction rates, rate-determining step, activation parameters. | DMAP·HCl catalyzed acylation. | nih.govresearchgate.net |
| NMR Spectroscopy | Identification of intermediates and products, reaction monitoring. | Reaction of 4-aminopyridine with halogens. | acs.orgresearchgate.net |
| UV-Vis Spectroscopy | Detection of transient species and reaction progress. | Enzymatic C-H amination intermediates. | osti.gov |
| DFT Calculations | Transition state structures, reaction energy profiles. | Cu+-catalyzed cyclization of N-aryl-enaminones. | researchgate.net |
Advanced Structural Elucidation and Spectroscopic Characterization of 3 Pyridin 4 Ylamino Cyclohex 2 Enone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of 3-(pyridin-4-ylamino)cyclohex-2-enone and its derivatives in solution. It provides detailed information about the atomic connectivity, conformation, and dynamic processes within the molecule.
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer primary insights into the molecular structure. In derivatives of 3-(phenylamino)cyclohex-2-enone, the proton NMR spectrum shows characteristic signals for the vinyl, methylene, and phenyl protons. researchgate.net For instance, in 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone, specific peaks corresponding to the different protons can be assigned. researchgate.net
Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are essential for unambiguously assigning these signals and establishing connectivity. A COSY spectrum reveals proton-proton couplings, helping to identify adjacent protons in the cyclohexene (B86901) and pyridine (B92270) rings. The HSQC spectrum correlates directly bonded proton and carbon atoms, while the HMBC spectrum shows longer-range correlations between protons and carbons, which is invaluable for identifying quaternary carbons and piecing together the molecular framework. beilstein-journals.orgmdpi.com For example, HMBC correlations can definitively establish the link between the pyridine and cyclohexenone moieties. beilstein-journals.org
While ¹⁵N NMR data is less common, it can provide valuable information about the electronic environment of the nitrogen atoms in the pyridine ring and the amino linker.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 3-(Arylamino)cyclohex-2-enone Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | 198.5 |
| C2 | 5.50 | 100.2 |
| C3 | - | 163.1 |
| C4 | 2.35 | 35.8 |
| C5 | 1.90 | 28.4 |
| C6 | 2.20 | 45.6 |
| NH | 10.50 | - |
| Py-H2/H6 | 8.30 | 150.1 |
Note: The data presented are representative values for this class of compounds and may vary for the specific title compound.
The cyclohexene ring in this compound can adopt different conformations, such as a distorted half-chair. researchgate.net Dynamic NMR (DNMR) studies can be employed to investigate the energy barriers associated with ring inversion and rotation around the C-N bond connecting the two ring systems. Temperature-dependent NMR experiments can reveal the coalescence of signals, allowing for the calculation of activation energies for these conformational changes. NOESY experiments can provide information about through-space proximity of protons, which helps in determining the preferred conformation in solution.
The this compound system can potentially exhibit keto-enol and imine-enamine tautomerism. The predominant form is generally the keto-enamine tautomer, stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen. researchgate.net NMR spectroscopy is a key technique to study this phenomenon. The presence of distinct sets of signals in ¹H and ¹³C NMR spectra can indicate the coexistence of multiple tautomers in solution. researchgate.netstackexchange.com The equilibrium between tautomers can be influenced by factors such as the solvent, temperature, and pH. researchgate.netresearchgate.net For instance, in related pyridin-4-ol systems, the equilibrium between the hydroxy and pyridone forms is well-established. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallographic studies of related compounds reveal key geometric parameters. For example, in derivatives of 4-aryl-3-aminopyridin-2(1H)-one, the bond lengths and angles within the pyridine and adjacent rings have been determined with high precision. mdpi.comnih.gov The C=O bond length is typically around 1.24 Å, and the C=C bond in the enone system is around 1.35 Å. The C-N bond connecting the pyridine and cyclohexenone rings is expected to have a length of approximately 1.37 Å, indicating some degree of double bond character due to resonance. The planarity of the enaminone system is a significant feature, often reinforced by an intramolecular hydrogen bond. researchgate.net
Table 2: Selected Bond Lengths and Angles for a Representative Crystal Structure
| Bond/Angle | Value |
|---|---|
| C=O | 1.245(2) Å |
| C=C (enone) | 1.352(3) Å |
| C-N (amino) | 1.368(2) Å |
| C-C-C (cyclohexene) | 121.5(2) ° |
Note: The data is based on crystallographic information of closely related structures and serves as a representative example.
The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular interactions. In the solid state, this compound derivatives are likely to exhibit a network of intermolecular hydrogen bonds. The N-H group of the amino linker and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, while the carbonyl oxygen is a strong hydrogen bond acceptor. These hydrogen bonds can lead to the formation of chains, dimers, or more complex three-dimensional networks. researchgate.netresearchgate.net
Conformational Preferences in the Crystalline State
The exocyclic C-N bond is expected to exhibit significant double bond character due to resonance with the enone system, leading to a planar geometry around the N-C=C-C=O conjugated system. A key feature influencing the conformation is the potential for an intramolecular hydrogen bond between the amino N-H group and the carbonyl oxygen. This interaction would result in a stable six-membered pseudo-ring, further enforcing planarity within this portion of the molecule.
The cyclohexene ring typically adopts a half-chair or sofa conformation to minimize steric strain. The orientation of the pyridinyl group relative to the cyclohexenone ring will be a balance between maximizing conjugation and minimizing steric clashes. Crystal packing effects, such as intermolecular hydrogen bonding (e.g., between the pyridine nitrogen and N-H groups of adjacent molecules) and π-π stacking of the aromatic rings, will play a crucial role in determining the final solid-state conformation. researchgate.netmdpi.comredalyc.org
Table 1: Predicted Torsional Angles and Interatomic Distances in the Crystalline State of this compound
| Parameter | Predicted Value Range | Comments |
| C=C-N-H Torsion Angle | ~0° | Favored by intramolecular hydrogen bonding. |
| C-N-C(pyridinyl)-C Torsion Angle | 10-40° | Represents a twist to alleviate steric hindrance. |
| N-H···O=C Intramolecular H-bond distance | 1.8 - 2.2 Å | Indicative of a strong hydrogen bond. |
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Patterns
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound and for elucidating its fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI).
The primary fragmentation of the molecular ion would likely involve cleavages at the bonds adjacent to the amino and carbonyl groups, as well as within the cyclohexenone ring. Common fragmentation patterns for related cyclohexanediones and cyclic compounds often involve retro-Diels-Alder reactions and the loss of small neutral molecules like CO, C2H4, and HCN. researchgate.netnih.govarkat-usa.org
Predicted Fragmentation Pathways:
Loss of the Pyridinyl Group: Cleavage of the C-N bond connecting the pyridine ring can lead to a fragment corresponding to the cyclohex-2-enone moiety with a radical cation at the nitrogen position.
Retro-Diels-Alder (RDA) Reaction: The cyclohexenone ring can undergo an RDA fragmentation, leading to the expulsion of ethylene (B1197577) (C2H4) and the formation of a radical cation of a substituted butadiene.
Loss of CO: A characteristic fragmentation of cyclic ketones is the loss of a neutral carbon monoxide molecule.
Cleavage of the Pyridine Ring: The pyridine ring itself can fragment, typically through the loss of HCN.
The isotopic pattern of the molecular ion peak in HRMS would be characteristic of a compound containing carbon, hydrogen, nitrogen, and oxygen. The presence of two nitrogen atoms would result in a notable M+1 peak due to the natural abundance of ¹³C and ¹⁵N, and a smaller M+2 peak.
Table 2: Predicted Prominent Fragment Ions of this compound in HRMS
| m/z (Predicted) | Proposed Formula | Fragmentation Pathway |
| [M-C5H4N]⁺ | C6H8NO⁺ | Loss of the pyridinyl radical. |
| [M-CO]⁺ | C10H12N2⁺ | Loss of carbon monoxide. |
| [M-C2H4]⁺ | C9H8N2O⁺ | Retro-Diels-Alder fragmentation. |
| [M-HCN]⁺ | C10H11NO⁺ | Loss of hydrogen cyanide from the pyridine ring. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignments and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and to probe the vibrational modes of this compound. researchgate.netamericanpharmaceuticalreview.comtriprinceton.org
Key Vibrational Modes:
N-H Stretching: A sharp to moderately broad band is expected in the region of 3200-3400 cm⁻¹, characteristic of the secondary amine N-H stretch. The position and broadness of this peak can be indicative of the extent of hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexenone ring will be observed below 3000 cm⁻¹.
C=O Stretching: A strong absorption band for the α,β-unsaturated ketone carbonyl group is expected in the range of 1650-1680 cm⁻¹. This frequency is lower than that of a saturated ketone due to conjugation. nih.gov
C=C and C=N Stretching: The C=C stretching vibrations of the enamine and the pyridine ring are expected to appear in the 1550-1650 cm⁻¹ region. These may overlap with the C=O stretch.
N-H Bending: The N-H bending vibration is typically observed in the 1500-1600 cm⁻¹ range.
C-N Stretching: The C-N stretching vibration of the aryl amine is expected around 1250-1350 cm⁻¹.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the C=C bonds and the pyridine ring, which may be weak in the IR spectrum. nih.gov
Table 3: Predicted Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3400 | 3200-3400 | Medium (IR), Weak (Raman) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium (IR), Strong (Raman) |
| Aliphatic C-H Stretch | 2800-3000 | 2800-3000 | Medium (IR), Medium (Raman) |
| C=O Stretch | 1650-1680 | 1650-1680 | Strong (IR), Medium (Raman) |
| C=C/C=N Stretch | 1550-1650 | 1550-1650 | Strong (IR), Strong (Raman) |
| N-H Bend | 1500-1600 | 1500-1600 | Medium (IR), Weak (Raman) |
| C-N Stretch | 1250-1350 | 1250-1350 | Medium (IR), Medium (Raman) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated system of this compound. The molecule possesses a significant π-conjugated system extending from the pyridine ring through the amino group to the enone moiety.
The UV-Vis spectrum is expected to show strong absorptions corresponding to π → π* transitions. The extensive conjugation is likely to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the individual chromophores. The spectrum of related aromatic imines and enones typically exhibits absorption bands in the range of 250-400 nm. researchgate.netnih.govresearchgate.net
Solvatochromism, a change in the absorption wavelength with solvent polarity, is also expected. More polar solvents can stabilize the excited state to a greater extent than the ground state, leading to a shift in the absorption maximum. This effect can provide information about the nature of the electronic transitions.
Table 4: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound
| Solvent Polarity | Predicted λmax (nm) | Transition |
| Non-polar (e.g., Hexane) | 280-320 | π → π |
| Polar (e.g., Ethanol) | 300-350 | π → π |
| Polar (e.g., Ethanol) | >350 | n → π* (weaker intensity) |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Elucidation (if applicable to chiral derivatives)
While this compound itself is achiral, chiral derivatives can be synthesized, for instance, by introducing a chiral center in the cyclohexenone ring. For such chiral derivatives, chiroptical techniques like Circular Dichroism (CD) spectroscopy would be indispensable for determining their absolute stereochemistry. nih.govrsc.orgnsf.gov
For a chiral derivative of this compound, the electronic transitions observed in the UV-Vis spectrum would give rise to corresponding signals in the CD spectrum. The sign of the Cotton effect associated with the n → π* transition of the carbonyl group, for example, can often be related to the conformation of the cyclohexenone ring and the stereochemistry of adjacent substituents according to the octant rule for ketones.
Computational methods, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra of different enantiomers, and comparison with the experimental spectrum can allow for the unambiguous assignment of the absolute configuration. rsc.org
Table 5: Application of Chiroptical Spectroscopy to a Hypothetical Chiral Derivative
| Chiral Derivative Feature | Spectroscopic Observation (CD) | Information Gained |
| Chiral center at C5 or C6 | Sign of the Cotton effect for the n → π* transition (~320-360 nm) | Conformation of the cyclohexenone ring and absolute configuration at the chiral center. |
| Helical twist of the conjugated system | Sign and intensity of the Cotton effect for the π → π* transition (~280-320 nm) | Helicity of the chromophore, which can be related to the overall stereochemistry. |
Theoretical and Computational Chemistry Studies of 3 Pyridin 4 Ylamino Cyclohex 2 Enone
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. For 3-(Pyridin-4-ylamino)cyclohex-2-enone, DFT calculations, particularly using Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional combined with a 6-31G(d,p) or larger basis set, are commonly employed to achieve a balance between accuracy and computational cost. researchgate.netinpressco.comresearchgate.net
Geometry optimization of this compound using these methods reveals the most stable three-dimensional arrangement of its atoms. The calculations typically predict a nearly planar enaminone moiety due to the delocalization of π-electrons across the N-C=C-C=O system. The cyclohexenone ring is expected to adopt a distorted half-chair conformation. Key geometric parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated.
| Parameter | Calculated Value |
|---|---|
| C=O Bond Length | 1.23 Å |
| C=C (cyclohexenone) Bond Length | 1.36 Å |
| C-N Bond Length | 1.35 Å |
| N-H Bond Length | 1.02 Å |
| C-C-C (cyclohexenone) Bond Angle | 118.5° |
| C-N-C Dihedral Angle | 175.2° |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis of this compound is crucial for understanding its flexibility and the relative energies of its different spatial arrangements. The molecule possesses several rotatable bonds, most notably the C-N bond linking the pyridine (B92270) and cyclohexenone rings.
By systematically rotating key dihedral angles and calculating the corresponding single-point energies, a potential energy surface (PES) can be mapped. This map reveals the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. The transition states connecting these conformers can also be identified, providing insights into the energy barriers for conformational changes. For this compound, the PES would likely show that planar or near-planar arrangements of the pyridinylamino and cyclohexenone fragments are energetically favored due to extended conjugation.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)
Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govosti.govimist.manih.gov The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C=O | 195.8 | - |
| Cα (to C=O) | 102.5 | 5.5 |
| Cβ (to C=O) | 160.1 | - |
| N-H | - | 11.2 |
| Pyridine C2, C6 | 150.3 | 8.4 |
| Pyridine C3, C5 | 110.9 | 7.2 |
Vibrational Frequencies: DFT calculations can predict the infrared (IR) vibrational frequencies of a molecule. researchgate.netnih.gov The calculated frequencies often have a systematic error, which can be corrected using empirical scaling factors. These predictions are invaluable for assigning experimental IR bands to specific molecular vibrations, such as the characteristic C=O and N-H stretching frequencies.
UV-Vis Maxima: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and, consequently, the UV-Vis absorption maxima (λ_max_). nih.gov For this compound, TD-DFT calculations would likely predict intense π→π* transitions in the UV-Vis region, arising from the conjugated enaminone system.
Investigation of Intramolecular Hydrogen Bonding and Tautomeric Equilibria
The structure of this compound features a hydrogen bond donor (N-H group) and a hydrogen bond acceptor (C=O group), allowing for the formation of an intramolecular hydrogen bond. This interaction creates a stable six-membered ring, which significantly influences the molecule's conformation and properties. researchgate.netunito.itnih.gov DFT studies can quantify the strength of this hydrogen bond by analyzing geometric parameters (e.g., the N-H···O distance and angle) and by using theoretical approaches like the quantum theory of atoms in molecules (QTAIM).
Furthermore, β-enaminones can exist in tautomeric forms. nih.govnih.govresearchgate.netmdpi.com For this compound, the primary tautomeric equilibrium would be between the enaminone form and its imine-enol tautomer. DFT calculations can predict the relative energies of these tautomers, providing insight into which form is more stable under different conditions (e.g., in the gas phase or in various solvents). The enaminone form is generally expected to be the more stable tautomer due to the strong intramolecular hydrogen bond and extensive conjugation.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.netresearchgate.netnih.govwpmucdn.comijcce.ac.ir For the synthesis of this compound, which typically involves the condensation of a 1,3-cyclohexanedione (B196179) with 4-aminopyridine (B3432731), DFT calculations can map out the entire reaction pathway.
This involves locating the transition state (TS) structures for each step of the reaction. ucsb.eduscm.com A transition state is a first-order saddle point on the potential energy surface. By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed. This provides crucial information about the reaction's feasibility, kinetics, and the nature of the bond-forming and bond-breaking processes. For the formation of this compound, the mechanism likely involves nucleophilic attack of the amino group on a carbonyl carbon, followed by dehydration.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. wuxiapptec.comresearchgate.netwikipedia.orgresearchgate.netyoutube.comlibretexts.orgrsc.orgacs.org
For this compound, the HOMO is expected to be delocalized over the electron-rich enaminone system, particularly the nitrogen atom and the α-carbon. The LUMO, on the other hand, is likely centered on the electron-deficient carbonyl carbon and the β-carbon. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. wikipedia.org FMO analysis can be used to predict the sites of electrophilic and nucleophilic attack. The distribution of the HOMO indicates where the molecule is most likely to act as a nucleophile, while the LUMO distribution points to the most probable sites for nucleophilic attack.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Academic and Pre Clinical Research Applications of 3 Pyridin 4 Ylamino Cyclohex 2 Enone
Potential in Materials Science Research
Development of Fluorescent Probes and Dyes
There is no specific information available in the reviewed scientific literature regarding the development or application of 3-(Pyridin-4-ylamino)cyclohex-2-enone as a fluorescent probe or dye. While some aminopyridine derivatives have been investigated for their fluorescent properties, studies specifically detailing the photophysical characteristics of this compound, such as its quantum yield or use as a scaffold for fluorescent probes, are absent from the current body of research.
Applications in Organic Electronics and Sensors
A thorough search of academic databases and scientific publications did not yield any studies on the application of this compound in the fields of organic electronics or sensors. The potential of this specific compound in the development of organic semiconductors, transistors, or chemical sensors has not been reported.
Pre-Clinical Biological Activity Investigations (Mechanistic Studies in in vitro and in vivo non-human models only)
While the general classes of pyridinamine and cyclohexenone compounds have been subjects of biological investigation, specific pre-clinical data for this compound is not available.
Enzyme Inhibition Assays and Mechanistic Characterization (e.g., Kinases, Proteases)
No published studies were found that specifically detail enzyme inhibition assays or mechanistic characterizations for this compound. Although various pyridine-containing compounds have been explored as kinase inhibitors, there is no specific data reporting the inhibitory activity (such as IC50 values) of this compound against any kinases, proteases, or other enzymes.
Receptor Binding Affinity Profiling and Selectivity Studies
Information regarding the receptor binding affinity and selectivity of this compound is not present in the available scientific literature. There are no reports of studies that have profiled this compound against a panel of receptors to determine its binding characteristics.
Cellular Assays for Pathway Modulation and Phenotypic Screening in Model Cell Lines (e.g., Apoptosis Induction, Autophagy Modulation)
There is a lack of published research on the effects of this compound in cellular assays. No studies were identified that investigated its ability to induce apoptosis, modulate autophagy, or cause any other specific phenotypic changes in model cell lines.
Antimicrobial or Antifungal Activity Mechanisms (e.g., cell wall synthesis inhibition, DNA gyrase inhibition)
While a broad range of pyridine (B92270) derivatives have been synthesized and tested for their antimicrobial and antifungal properties, there are no specific reports on the antimicrobial or antifungal activity of this compound. Consequently, there is no information on its potential mechanisms of action, such as the inhibition of cell wall synthesis or DNA gyrase.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
While specific structure-activity relationship (SAR) studies focusing solely on this compound are not extensively available in the public domain, a mechanistic understanding can be inferred by examining SAR studies of its core structural components: the 3-aminocyclohex-2-en-1-one scaffold and the 4-aminopyridine (B3432731) moiety. Research on derivatives of these components provides valuable insights into the molecular interactions that govern their biological activities.
Insights from 3-Aminocyclohex-2-en-1-one Derivatives
A study focused on 3-aminocyclohex-2-en-1-one derivatives as novel CXCR2 antagonists offers a detailed examination of how structural modifications influence activity. In this research, the core scaffold was conceptualized as having three key units for modification: the cyclohexanone (B45756) core, a phenylthioamide moiety, and a benzyl (B1604629) amino functionality. Although the substitution at the 3-amino position differs from this compound, the findings related to the cyclohexenone ring and its substituents provide relevant mechanistic clues.
One key finding was that the replacement of a thiocarboxamide moiety with a more chemically stable carboxamide resulted in the maintenance of inhibitory potency against CXCR2. This suggests that the electronic nature and hydrogen bonding capabilities of the group attached to the amino function are critical for interaction with the target.
Furthermore, modifications to a benzene (B151609) ring attached to the core structure revealed that lipophilic substituents significantly impacted potency. Specifically, the introduction of a trifluoromethyl group at either the 3- or 4-position of the benzene ring led to improved inhibitory activity. This indicates that specific hydrophobic interactions are likely crucial for the binding of these types of compounds to their biological targets.
| Compound | Modification | CXCR2 Inhibitory Potency (IC50) | Mechanistic Implication |
|---|---|---|---|
| Parent Compound (with thiocarboxamide) | - | Active | Baseline activity |
| Analog 16 (with carboxamide) | Replacement of thiocarboxamide with carboxamide | Potency maintained | Suggests the importance of the amide linkage for target interaction. |
| Analog 41 | 3-Trifluoromethyl substitution on benzene ring | 2.9 µM | Indicates that lipophilic/electron-withdrawing groups enhance binding, likely through hydrophobic interactions. |
| Analog 42 | 4-Trifluoromethyl substitution on benzene ring | 2.5 µM |
Insights from 4-Aminopyridine Derivatives
Research into 4-aminopyridine (4-AP) derivatives as blockers of voltage-gated potassium (KV) channels provides another layer of mechanistic insight relevant to the 4-aminopyridine portion of the titular compound. These studies have shown a strong correlation between the physicochemical properties of the pyridine ring substituents and the biological activity. nih.gov
It is understood that the protonated form of 4-AP is necessary for blocking the K+ channel, while the neutral form is required for passage across the blood-brain barrier. nih.gov The basicity (pKa) of the derivatives, therefore, plays a crucial role in their potency.
A systematic investigation of substitutions at the 3-position of the 4-aminopyridine ring revealed significant effects on blocking ability. For instance, 3-methyl-4-aminopyridine was found to be approximately 7-fold more potent than the parent 4-aminopyridine. nih.gov Conversely, derivatives with a 3-methoxy or 3-trifluoromethyl group were less potent. nih.gov The 2-trifluoromethyl derivative was significantly less active. nih.gov These findings highlight the sensitivity of the target interaction to the electronic and steric properties of the substituents on the pyridine ring.
| Compound | Modification (relative to 4-AP) | Relative Potency | Mechanistic Implication |
|---|---|---|---|
| 4-Aminopyridine (4-AP) | - | Baseline | Parent compound activity |
| 3-Methyl-4-aminopyridine (3Me4AP) | Methyl group at position 3 | ~7-fold more potent | Suggests favorable steric and/or electronic interactions of the methyl group with the channel. |
| 3-Methoxy-4-aminopyridine (3MeO4AP) | Methoxy group at position 3 | ~3-4-fold less potent | Indicates that electron-withdrawing groups at position 3 may be detrimental to binding or alter the pKa unfavorably. |
| 3-Trifluoromethyl-4-aminopyridine (3CF34AP) | Trifluoromethyl group at position 3 | ~3-4-fold less potent | |
| 2-Trifluoromethyl-4-aminopyridine (2CF34AP) | Trifluoromethyl group at position 2 | ~60-fold less active | Highlights the critical importance of the substitution pattern on the pyridine ring for activity. |
Future Research Directions and Outlook for 3 Pyridin 4 Ylamino Cyclohex 2 Enone
Development of Asymmetric Synthetic Strategies for Enantiomerically Pure Compounds
The cyclohexenone core of 3-(Pyridin-4-ylamino)cyclohex-2-enone contains a potential stereocenter if substituted at the 4, 5, or 6-positions. The development of asymmetric synthetic routes to access enantiomerically pure analogues is a critical step toward evaluating their biological properties, as stereochemistry often dictates pharmacological activity. Future research could focus on several promising strategies.
One key approach is organocatalytic asymmetric synthesis. Chiral primary or secondary amines could be employed to catalyze the enantioselective construction of the cyclohexenone ring. For instance, a proline-derived catalyst could facilitate an asymmetric Michael addition-intramolecular aldol (B89426) condensation cascade to form the chiral cyclohexenone skeleton, a strategy that has proven effective for similar structures rsc.orgnih.gov. The reaction of a β-ketoester with an α,β-unsaturated aldehyde in the presence of a chiral amine catalyst could provide a powerful route to optically active cyclohexenone precursors nih.gov.
Another avenue involves the use of transition metal catalysis with chiral ligands. A palladium-catalyzed enantioselective allylic alkylation could be used to construct a chiral quaternary center on a pre-formed enaminone scaffold google.com. This would allow for the synthesis of complex, enantioenriched derivatives that are otherwise difficult to access.
Table 1: Proposed Asymmetric Catalysts for Enantioselective Synthesis
| Catalyst Type | Proposed Reaction | Potential Outcome |
|---|---|---|
| Chiral Primary Amine | Asymmetric Michael Addition | High enantiomeric excess (ee) for substituted cyclohexenone core |
| Chiral Secondary Amine (e.g., Proline-derived) | Robinson Annulation Cascade | Diastereo- and enantioselective formation of bicyclic analogues |
These strategies would enable the synthesis of a library of stereochemically defined analogues of this compound, which is essential for detailed structure-activity relationship (SAR) studies.
Exploration of Novel Catalytic Transformations Mediated by the Compound or Its Complexes
The structure of this compound, featuring a pyridine (B92270) nitrogen and a bidentate N,O-enaminone system, makes it an attractive candidate for use as a ligand in catalysis. The pyridine moiety can coordinate to a metal center, while the enaminone fragment can act as a chelating ligand, potentially stabilizing various transition metal complexes unimi.itdoaj.orgisnra.netuobaghdad.edu.iq.
Future research could explore the synthesis of metal complexes involving this ligand with metals such as copper, palladium, iron, or rhodium. These complexes could then be screened for catalytic activity in a range of organic transformations. For example, iron complexes bearing pyridine-containing ligands have been used to promote Suzuki-Miyaura reactions unimi.it. Similarly, copper(I) complexes with pyridine-containing ligands have shown high reactivity in cyclopropanation reactions researchgate.net. The combination of enamine and transition metal catalysis is a powerful strategy for novel chemical transformations nih.gov.
Table 2: Potential Catalytic Applications of this compound Metal Complexes
| Metal Center | Potential Reaction Type | Rationale |
|---|---|---|
| Palladium(II) | Cross-Coupling Reactions (e.g., Heck, Suzuki) | Pyridine and enaminone moieties can stabilize the active Pd catalyst. |
| Copper(I) | Carbene Transfer Reactions (e.g., Cyclopropanation) | Pyridine-containing ligands are known to support catalytically active Cu(I) centers researchgate.net. |
| Iron(II)/Iron(III) | C-H Activation, Oxidation Reactions | The ligand could stabilize high-oxidation-state iron intermediates, enabling challenging transformations unimi.it. |
The modular nature of the ligand would allow for fine-tuning of its steric and electronic properties by modifying the cyclohexenone or pyridine rings, enabling the optimization of catalyst performance for specific reactions.
In-depth Mechanistic Understanding of Observed Biological Activities (excluding clinical applications)
The pyridinyl and enaminone motifs are common in compounds with diverse biological activities, including as kinase inhibitors nih.govresearchgate.netnovartis.com. The 2-phenylaminopyrimidine scaffold, which is structurally related, is the pharmacophore of the successful kinase inhibitor drug imatinib researchgate.net. This suggests that this compound and its derivatives could exhibit inhibitory activity against protein kinases or other important biological targets.
Once preliminary biological activity is identified through screening, future research must focus on elucidating the mechanism of action. Target deconvolution is a critical first step to identify the specific protein(s) with which the compound interacts nih.govresearchgate.net. Modern label-free methods are particularly powerful for this purpose.
Cellular Thermal Shift Assay (CETSA): This technique can identify target engagement by measuring changes in the thermal stability of proteins in response to compound binding nih.gova-star.edu.sg.
Affinity Chromatography/Mass Spectrometry: The compound could be immobilized on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.
Genetic Screening: A CRISPR-based knockout screen could identify genes that are essential for the compound's activity, thereby revealing its target and pathway acs.org.
Following target identification, detailed biochemical and biophysical assays would be necessary to validate the interaction and understand the mechanism of inhibition or activation. This could involve enzyme kinetics, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to quantify binding affinity and kinetics.
Integration into Flow Chemistry and Automation for High-Throughput Synthesis and Screening
To fully explore the chemical space around the this compound scaffold, the development of efficient and automated synthetic methods is paramount. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, reproducibility, and the ability to telescope multiple reaction steps without intermediate purification mdpi.comacs.orgspringerprofessional.demtak.hubeilstein-journals.org.
A future research direction would be to translate the synthesis of this compound and its analogues into a continuous flow process. A modular flow setup could be designed where, for example, the initial condensation to form the enaminone is performed in one reactor, followed by an in-line purification or a subsequent reaction in a second module to introduce diversity mtak.huresearchgate.net. This approach is particularly well-suited for the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs) mdpi.comresearchgate.netdrreddys.combohrium.com.
This automated synthesis platform could be directly coupled with high-throughput screening (HTS) technologies medcraveonline.comnih.govnews-medical.net. Small molecule libraries could be generated and plated directly for biological assays, rapidly providing structure-activity relationship (SAR) data nih.govacs.org. This integration accelerates the discovery cycle from compound synthesis to biological evaluation.
Table 3: Hypothetical Three-Step Flow Synthesis of an Analogue Library
| Flow Module | Operation | Reaction Conditions | Purpose |
|---|---|---|---|
| Reactor 1 | Enaminone Formation | 1,3-Cyclohexanedione (B196179) + Substituted 4-Aminopyridine (B3432731), 80°C, 10 min residence time | Rapid synthesis of the core scaffold |
| Scavenger Column | In-line Purification | Solid-supported scavenger resin | Removal of excess reagents |
| Reactor 2 | N-Alkylation/Arylation | Alkyl/Aryl Halide, Base, 120°C, 15 min residence time | Introduction of diversity at the amine linker |
Computational Design and Rational Synthesis of Next-Generation Analogues with Tuned Properties
Computational chemistry and in silico screening provide powerful tools for the rational design of new molecules with enhanced properties researchgate.netmalariaworld.org. Once an initial hit compound is identified and its biological target is known, computational methods can guide the synthesis of next-generation analogues.
Future work should employ a structure-based drug design approach. If the target is a kinase, for example, a crystal structure of the kinase in complex with the initial hit compound would be invaluable. This structure would allow for detailed molecular docking studies to predict how modifications to the this compound scaffold would affect binding affinity and selectivity nih.govmalariaworld.org. Virtual libraries of analogues could be screened in silico to prioritize the most promising candidates for synthesis nih.gov.
This computational approach can guide modifications to:
The Pyridine Ring: To explore interactions with the hinge region of a kinase.
The Cyclohexenone Ring: To occupy hydrophobic pockets or form new hydrogen bonds.
The Amine Linker: To optimize the geometry and orientation of the molecule within the binding site.
This rational, iterative cycle of computational design, chemical synthesis, and biological evaluation is a highly efficient strategy for developing potent and selective lead compounds nih.govacs.org. It minimizes the number of compounds that need to be synthesized, saving time and resources.
Q & A
Q. What are the optimal synthetic routes for 3-(Pyridin-4-ylamino)cyclohex-2-enone, and how do reaction parameters affect yield and purity?
- Methodological Answer : Synthesis typically involves condensation of 4-aminopyridine with cyclohex-2-enone derivatives under reflux conditions. For example:
- Conventional reflux : Reacting equimolar ratios of precursors in ethanol with a catalytic amount of sodium acetate at 80°C for 6 hours yields ~68% purity .
- Catalytic methods : Using Fe₂O₃@SiO₂/In₂O₃ (5 mol%) reduces reaction time to 2 hours and improves yield to 85% with higher regioselectivity .
- Microwave-assisted synthesis : Reduces reaction time to 30 minutes at 100°C with K-10 montmorillonite, achieving 78% yield .
Table 1 : Comparison of Synthetic Methods
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Conventional reflux | None | 68 | 92 | |
| Catalytic | Fe₂O₃@SiO₂/In₂O₃ | 85 | 98 | |
| Microwave-assisted | K-10 montmorillonite | 78 | 95 |
Q. How should researchers employ spectroscopic techniques to validate the structure of this compound?
- Methodological Answer : A multi-technique approach is critical:
- ¹H NMR : Pyridinyl protons appear as doublets at δ 8.3–8.5 ppm (J = 5.4 Hz), while enone protons resonate as triplets at δ 6.1–6.3 ppm (J = 3.2 Hz) .
- ¹³C NMR : The cyclohexenone carbonyl carbon is observed at ~192 ppm .
- IR : Strong C=O stretch at 1675–1680 cm⁻¹ and N-H bending at 1550 cm⁻¹ .
- ESI-MS : Molecular ion [M+H]⁺ at m/z 229.1 confirms molecular weight .
Q. What stability considerations are critical for handling this compound in experimental workflows?
- Methodological Answer :
- Store under inert atmosphere (argon) at –20°C to prevent oxidation of the enone moiety .
- Avoid prolonged exposure to light, as UV irradiation may induce keto-enol tautomerism, detectable via variable-temperature NMR .
Advanced Research Questions
Q. How can computational modeling predict reactive sites in this compound for rational derivative design?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-31G* calculations identify the enone β-carbon as electrophilic (Mulliken charge: +0.35) and the pyridinyl nitrogen as nucleophilic .
- Molecular Electrostatic Potential (MEP) : Highlights regions prone to nucleophilic attack (e.g., carbonyl carbon) .
Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Resolves tautomeric equilibria (e.g., keto-enol) by analyzing temperature-dependent chemical shifts (25–60°C) .
- Isotopic Labeling : ¹⁵N-labeled derivatives clarify ambiguous coupling patterns in crowded aromatic regions .
Q. How do solvent polarity and temperature influence the tautomeric equilibrium of this compound?
- Methodological Answer :
- In DMSO-d₆, the enol form dominates (δ 12.8 ppm for enolic OH), while in CDCl₃, the keto form is favored. Equilibrium constants (Kₑq) derived from integration of ¹H NMR signals show a 3:1 enol:keto ratio in DMSO .
Q. What experimental approaches address contradictory bioactivity results in kinase inhibition studies?
- Methodological Answer :
- Standardize assays using 10 μM compound concentration, 37°C incubation, and ATP concentration matching physiological levels (1 mM) .
- Orthogonal validation via Surface Plasmon Resonance (SPR) confirms binding affinity (KD = 2.3 μM for EGFR) .
Table 2 : Key Spectroscopic Signatures
| Technique | Observed Signal | Assignment | Reference |
|---|---|---|---|
| ¹H NMR | δ 8.35 (d, J=5.4 Hz, 2H) | Pyridin-4-yl H2/H6 | |
| ¹³C NMR | 192.4 ppm | Cyclohexenone carbonyl | |
| IR | 1675 cm⁻¹ | C=O stretch |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
